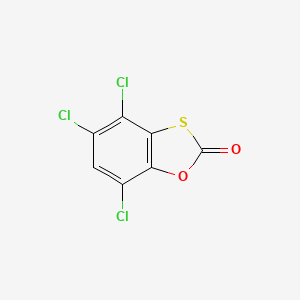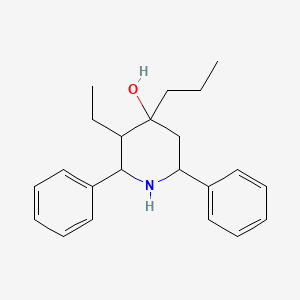
4,5,7-Trichloro-1,3-benzoxathiol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,7-Trichloro-1,3-benzoxathiol-2-one is a chlorinated derivative of 1,3-benzoxathiol-2-one. This compound is characterized by the presence of three chlorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trichloro-1,3-benzoxathiol-2-one typically involves the chlorination of 1,3-benzoxathiol-2-one. This can be achieved through the following steps:
Starting Material: 1,3-Benzoxathiol-2-one.
Chlorination: The compound is subjected to chlorination using chlorine gas or other chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to control the reactivity and ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The process would include:
Feedstock Preparation: Purification of 1,3-benzoxathiol-2-one.
Chlorination Reactor: Continuous addition of chlorinating agents under controlled temperature and pressure.
Product Isolation: Separation and purification of the chlorinated product using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
4,5,7-Trichloro-1,3-benzoxathiol-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfur atom in the oxathiol ring can participate in oxidation-reduction reactions, altering the oxidation state of sulfur.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of various hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: Hydroxy derivatives of the original compound.
科学的研究の応用
4,5,7-Trichloro-1,3-benzoxathiol-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes like carbonic anhydrase.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
作用機序
The mechanism of action of 4,5,7-Trichloro-1,3-benzoxathiol-2-one involves its interaction with molecular targets such as enzymes. The chlorine atoms enhance its electrophilicity, making it a potent inhibitor of enzymes that rely on nucleophilic active sites. The compound can form covalent bonds with these active sites, leading to enzyme inactivation.
類似化合物との比較
Similar Compounds
- 4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one
- 6-Methoxy-1,3-benzoxathiol-2-one
- 2-Oxo-1,3-benzoxathiol-6-yl acetate
Uniqueness
4,5,7-Trichloro-1,3-benzoxathiol-2-one is unique due to the presence of three chlorine atoms, which significantly alter its reactivity and biological activity compared to its less chlorinated counterparts. This makes it a valuable compound for specific applications where high reactivity and potent biological activity are required.
特性
分子式 |
C7HCl3O2S |
|---|---|
分子量 |
255.5 g/mol |
IUPAC名 |
4,5,7-trichloro-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C7HCl3O2S/c8-2-1-3(9)5-6(4(2)10)13-7(11)12-5/h1H |
InChIキー |
VSPNVXNEAFMINZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C(=C1Cl)Cl)SC(=O)O2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-({(E)-[4-(piperidin-1-yl)phenyl]methylidene}amino)benzoate](/img/structure/B15152176.png)
![3,4-dichloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B15152182.png)

![4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15152194.png)
![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B15152200.png)
![1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B15152205.png)


![4-methyl-N-{2-methyl-1-[4-methyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B15152219.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15152227.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15152231.png)
![3-{acetyl[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B15152244.png)
![N-(3-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B15152246.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B15152254.png)
